molecular formula C22H31NO2S2 B5441653 3-sec-butyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-sec-butyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5441653
M. Wt: 405.6 g/mol
InChI Key: PGVVABTZTDYFJI-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-sec-butyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical with the molecular formula C22H31NO3S . Its molar mass is 389.55144 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Mechanism of Action

Specific information on the mechanism of action of this compound is not available .

Safety and Hazards

While specific safety and hazard information is not available, it’s always important to handle chemicals with care and use appropriate safety measures .

properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2S2/c1-9-13(2)23-19(25)17(27-20(23)26)12-14-10-15(21(3,4)5)18(24)16(11-14)22(6,7)8/h10-13,24H,9H2,1-8H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVVABTZTDYFJI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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